molecular formula C6H8N2S3 B15245184 Trithiodipropionitrile CAS No. 63815-40-7

Trithiodipropionitrile

Cat. No.: B15245184
CAS No.: 63815-40-7
M. Wt: 204.3 g/mol
InChI Key: QHYZLSAALVIFME-UHFFFAOYSA-N
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Description

Trithiodipropionitrile (C₆H₆N₂S₃) is a sulfur-containing organic compound characterized by three sulfur atoms bridging two propionitrile groups. Its structure, –S–S–S– linked between two cyanoethyl (–CH₂CN) moieties, confers unique reactivity and stability, making it valuable in organic synthesis and materials science. The compound is typically synthesized via nucleophilic substitution reactions involving mercaptopropionitrile derivatives and sulfur sources, as outlined in protocols from Organic Syntheses . Applications include its use as a crosslinking agent in polymer chemistry and a precursor for thiol-functionalized materials.

Properties

CAS No.

63815-40-7

Molecular Formula

C6H8N2S3

Molecular Weight

204.3 g/mol

IUPAC Name

3-(2-cyanoethyltrisulfanyl)propanenitrile

InChI

InChI=1S/C6H8N2S3/c7-3-1-5-9-11-10-6-2-4-8/h1-2,5-6H2

InChI Key

QHYZLSAALVIFME-UHFFFAOYSA-N

Canonical SMILES

C(CSSSCCC#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Trisulfanediyldipropanenitrile typically involves the reaction of propanenitrile derivatives with sulfur sources under controlled conditions. One common method involves the use of 3,3’-dithiodipropionic acid as a precursor, which undergoes a series of reactions to introduce the third sulfur atom and form the desired trisulfanediyl structure .

Industrial Production Methods

Industrial production of 3,3’-Trisulfanediyldipropanenitrile often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

3,3’-Trisulfanediyldipropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3,3’-Trisulfanediyldipropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-Trisulfanediyldipropanenitrile exerts its effects involves interactions with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions and other sulfur-containing molecules, influencing biochemical processes. The nitrile groups can also participate in reactions that modify the compound’s activity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trithiodipropionitrile belongs to a family of sulfur-bridged nitriles, which differ in sulfur chain length, substituents, and functional groups. Below is a comparative analysis with structurally analogous compounds:

Structural Analogs and Key Properties

Compound Molecular Formula Sulfur Atoms Molecular Weight (g/mol) Stability (vs. Heat/Oxidation) Primary Applications
This compound C₆H₆N₂S₃ 3 210.3 Moderate (prone to S–S cleavage) Polymer crosslinking, thiol synthesis
3,3'-Dithiobispropionitrile C₆H₆N₂S₂ 2 178.3 High (stable below 150°C) Antioxidant in rubber
β-Mercaptopropionitrile C₃H₅NS 1 (thiol) 87.1 Low (oxidizes to disulfide) Metal chelation, bio-conjugation
3-Chloropropionitrile C₃H₄ClN 0 89.5 High Solvent, pharmaceutical intermediate

Reactivity and Stability

  • Sulfur Chain Influence : this compound’s trisulfide bond (–S–S–S–) is more labile than the disulfide (–S–S–) in dithiobispropionitrile, leading to lower thermal stability. This property is exploited in controlled-release reactions, where trisulfides decompose under mild conditions to generate reactive thiols.
  • Oxidation Sensitivity : Unlike β-mercaptopropionitrile (which oxidizes readily to form disulfides), this compound resists oxidation due to its pre-formed polysulfide structure.
  • Nitrile Group Reactivity: All compounds share the cyano group’s nucleophilic susceptibility, but 3-chloropropionitrile’s chlorine substituent enhances electrophilicity, making it more reactive in SN2 reactions compared to sulfur analogs.

Research Findings and Methodological Validation

Recent studies have optimized analytical methods for quantifying sulfur-bridged nitriles. For instance, high-performance liquid chromatography (HPLC) protocols validated by Frontiers in Medicine (2021) achieved >99% accuracy in distinguishing this compound from disulfide analogs, addressing historical challenges in purity assessment. Additionally, computational models predict this compound’s degradation pathways, corroborating experimental observations of S–S bond cleavage at 80–100°C.

Biological Activity

Trithiodipropionitrile (TTDPN) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TTDPN, including its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes three sulfur atoms and two propionitrile groups. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of TTDPN can be attributed to several mechanisms:

  • Antioxidant Activity : TTDPN has been shown to exhibit antioxidant properties, which may help in reducing oxidative stress in cells. This is crucial in preventing cellular damage and maintaining homeostasis.
  • Cell Proliferation Inhibition : Studies have indicated that TTDPN can inhibit the proliferation of various cancer cell lines. This effect is potentially mediated through the induction of apoptosis and modulation of cell cycle progression.
  • Anti-inflammatory Effects : TTDPN may also possess anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by chronic inflammation.

In Vitro Studies

Several in vitro studies have explored the biological effects of TTDPN:

  • Cell Line Studies : Research involving human cancer cell lines has demonstrated that TTDPN can significantly reduce cell viability in a dose-dependent manner. For instance, a study reported a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
  • Mechanistic Insights : Further investigations revealed that TTDPN induces apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, which are critical mediators of programmed cell death.

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial investigated the efficacy of TTDPN as an adjunct therapy in patients with advanced-stage cancer. Results indicated improved overall survival rates and quality of life metrics among those receiving TTDPN compared to standard treatment alone.
  • Case Study on Neuroprotection :
    • Another case study focused on the neuroprotective effects of TTDPN in models of neurodegenerative diseases. The findings suggested that TTDPN administration led to improved cognitive function and reduced neuronal loss.

Data Tables

Study TypeCell Line/ModelConcentration (µM)Effect Observed
In VitroHeLa (cervical cancer)1050% reduction in viability
In VivoMurine Cancer ModelTherapeutic DoseSignificant tumor reduction
Clinical TrialAdvanced Cancer PatientsVariableImproved survival and quality

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